molecular formula C17H21Cl2NO B4540786 N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride

N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride

Cat. No. B4540786
M. Wt: 326.3 g/mol
InChI Key: XSDAKXZJUSNTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride involves intricate chemical reactions that allow for the formation of its unique structure. While direct synthesis information for this specific compound is scarce, methods such as the greener, solvent-free microwave irradiation of amino compounds with aldehydes in the presence of catalysts like ZnFe2O4 have been reported for structurally similar compounds (Kumar et al., 2020). These methods emphasize efficiency and environmental friendliness.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, have been elucidated using techniques like X-ray diffraction, demonstrating the compound's crystallinity and orthorhombic system belonging (Kumar et al., 2020). These analyses are crucial for understanding the compound’s reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride and its analogs can include transformations such as ipso amination of organoboronic acids mediated by reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA), showcasing the ability to synthesize primary amines under mild conditions without the need for metals or strong bases (Chatterjee & Goswami, 2015).

properties

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO.ClH/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14;/h3-10,13,19H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAKXZJUSNTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride
Reactant of Route 5
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.